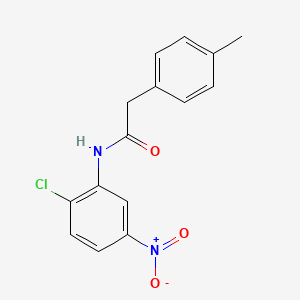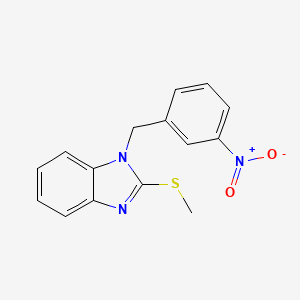
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CPOC, is a synthetic compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been extensively studied for its pharmacological activities.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is complex and involves multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer progression, such as matrix metalloproteinases and cyclooxygenase-2. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also activates the Nrf2/ARE pathway, which plays a crucial role in antioxidant defense. Furthermore, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide also exhibits potent pharmacological activities at low concentrations, making it a cost-effective compound for research purposes. However, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations, such as its poor solubility in water and low stability in biological fluids.
Direcciones Futuras
There are several future directions for the research on 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Furthermore, the development of novel formulations and delivery systems for 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide could improve its pharmacokinetic and pharmacodynamic properties. Finally, the use of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide as a diagnostic tool for Alzheimer's disease could be explored further.
Métodos De Síntesis
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 3-methoxybenzaldehyde with malonic acid in the presence of piperidine. The resulting intermediate is then reacted with 2-chloroacetyl chloride to obtain the final product. The purity and yield of 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be improved by recrystallization and column chromatography techniques.
Aplicaciones Científicas De Investigación
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been investigated for its ability to modulate the immune system and inhibit angiogenesis. In addition, 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-13-4-2-3-12(9-13)19-16(20)14-8-10-7-11(18)5-6-15(10)23-17(14)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHOXGGOOAEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)

![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)



![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
